

# Analytical Methods for Favipiravir Purity Assessment: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Tirifipiravir*  
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These application notes provide a comprehensive overview of the analytical methodologies for the purity assessment of Favipiravir, an antiviral drug. The following sections detail the experimental protocols for the most common and robust analytical techniques, present quantitative data in a structured format, and include workflow diagrams for clarity.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and potency of Favipiravir in bulk drug substance and pharmaceutical dosage forms. Its ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products makes it an indispensable tool in quality control.

## Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
- Column: A reversed-phase C18 column is commonly used. Specific examples include Cosmosil C18 (250 mm × 4.6 mm, 5 µm) and Inertsil ODS-3V C18 (100 mm × 4.6 mm, 3.0 µm).[4][6]
- Mobile Phase:
  - Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[6]
  - A gradient elution using a buffer such as 10 mM potassium dihydrogen phosphate (pH 4.0) and acetonitrile.[2][4] For example, a mixture of 10 mM potassium dihydrogen phosphate (pH 4.0) and acetonitrile (90:10 v/v).[4]
- Flow Rate: A typical flow rate is between 0.8 mL/min and 1.5 mL/min.[2][6]
- Detection Wavelength: Detection is typically performed in the UV range, with common wavelengths being 227 nm, 229 nm, 238 nm, or 321 nm.[1][2][4][6][7]
- Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C or ambient temperature.[6][8]
- Injection Volume: A standard injection volume is 20 µL.

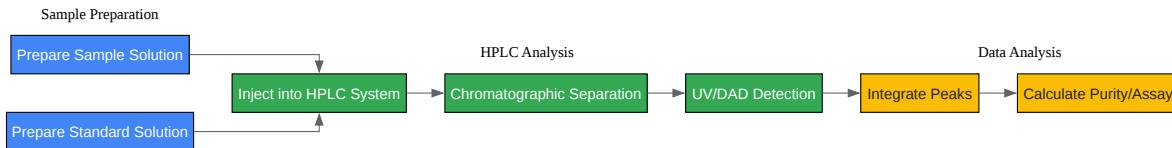
#### Sample Preparation:

- Standard Solution: Prepare a stock solution of Favipiravir reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and methanol). Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 10-50 µg/mL).[6][7]
- Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Favipiravir and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[9]

## Data Presentation: HPLC Method Parameters and Performance

Parameter	Method 1	Method 2	Method 3
Column	Cosmosil C18 (250 mm x 4.6 mm, 5 $\mu$ m)[6]	Luna® Phenomenex C8 (150x4.6 mm, 5 $\mu$ m)[7]	Kromasil 100A C18 (250 mm x 4.6 mm, 5 $\mu$ m)[8]
Mobile Phase	Methanol: Water (75:25, v/v), pH 3.0 with o-phosphoric acid[6]	Water: Methanol (95:5 v/v)[7]	Acetonitrile: Methanol: Water (50:35:10 v/v) with 0.05% Phosphoric acid
Flow Rate	0.8 mL/min[6]	1.0 mL/min[7]	1.0 mL/min[8]
Detection Wavelength	227 nm[6]	229 nm[7]	300 nm[8]
Retention Time	~4 min[6]	4.3 min[7]	Not Specified
Linearity Range	10–50 $\mu$ g/mL[6]	10-50 $\mu$ g/mL[7]	50% to 150% of nominal concentration[8]
Correlation Coefficient ( $r^2$ )	0.9995[6]	0.9997[7]	>0.999[8]
LOD	0.22 $\mu$ g/mL[6]	Not Specified	Not Specified
LOQ	0.68 $\mu$ g/mL[6]	Not Specified	Not Specified
Recovery	98.94–99.12%[6]	Not Specified	Not Specified

## Workflow for HPLC Purity Assessment



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Caption: Workflow for HPLC-based purity and assay determination of Favipiravir.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification

LC-MS/MS offers superior selectivity and sensitivity, making it ideal for the identification and quantification of trace-level impurities and for analyzing Favipiravir in complex biological matrices.[10][11][12][13]

### LC-MS/MS Method for Impurity Profiling

Experimental Protocol:

- Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is used.[10][14]
- Column: A column suitable for polar compounds, such as a CORTECS T3 or a Shim-pack Scepter™ C18, is often employed.[10][11]
- Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).[10][13]

- Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.
- Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative mode, depending on the analytes of interest.[13]
- Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.[13]

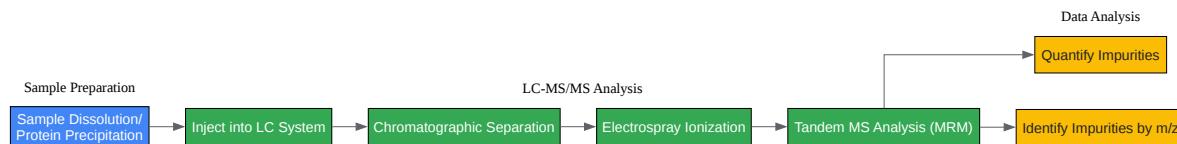
#### Sample Preparation:

- For Bulk Drug: Dissolve the sample in a suitable solvent and dilute to an appropriate concentration.
- For Biological Matrices (e.g., Plasma): A protein precipitation step is typically required. This can be achieved by adding a precipitating agent like methanol or acetonitrile (often containing an internal standard) to the plasma sample, followed by centrifugation to remove the precipitated proteins.[10][12]

#### Data Presentation: LC-MS/MS Method Parameters

Parameter	Value
LC System	ACQUITY UPLC I-Class[10]
MS System	Xevo TQ-S micro Mass Spectrometer[10]
Column	CORTECS T3, 2.1 mm x 50 mm, 2.7 µm[10]
Mobile Phase A	Ammonium formate with formic acid in water[10]
Mobile Phase B	Methanol[10]
Ionization Mode	ESI Positive and/or Negative[13]
Analysis Mode	Multiple Reaction Monitoring (MRM)[13]

#### Workflow for LC-MS/MS Impurity Identification



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Caption: Workflow for the identification and quantification of impurities in Favipiravir using LC-MS/MS.

## Forced Degradation Studies

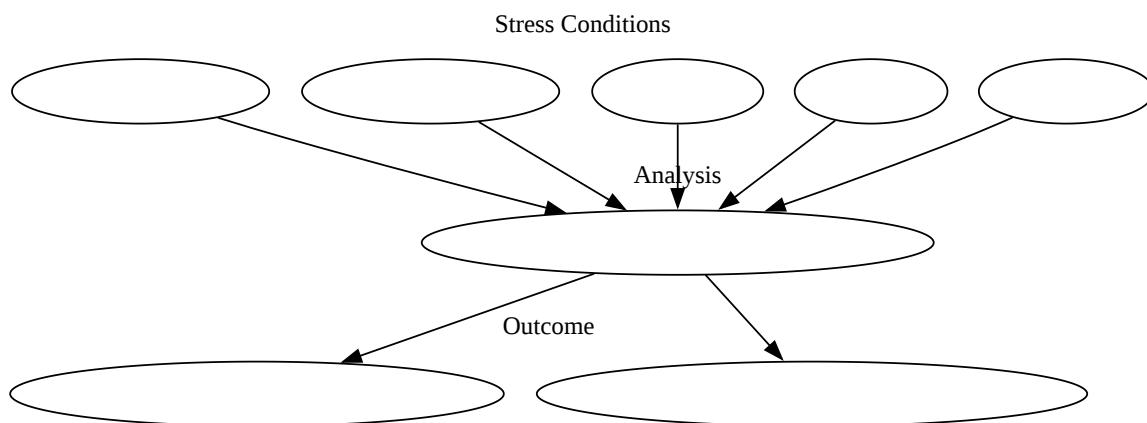
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products that may arise during the shelf life of the drug product.[1][5][15]

Protocol for Forced Degradation:

- Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
- Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature. Favipiravir has been shown to be susceptible to base hydrolysis.[1]
- Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>) at room temperature. Favipiravir is known to be susceptible to oxidative degradation.[1]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.

- Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV and visible light in a photostability chamber.

After exposure to these stress conditions, the samples are analyzed using a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.



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